Molecular Weight Differentiation: Target Compound vs. N1-Methyl and N1-Ethyl Congeners
The target compound (free base MW 247.35 g/mol) occupies a distinct molecular weight window between the lighter N1,N1'-dimethyl analog (N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, CAS 1855947-41-9, MW 255.75 g/mol as HCl salt; estimated free base ~219.3 g/mol) and the heavier N1,N1'-diisopropyl analog (1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine, CAS 1856051-93-8, MW 297.83 g/mol as HCl salt; estimated free base ~261.4 g/mol) . This intermediate MW positions the compound favorably within the optimal oral drug-likeness range (MW < 500) while providing greater steric bulk than the dimethyl congener, a factor shown to influence target binding kinetics in pyrazole-based kinase inhibitors [1].
| Evidence Dimension | Molecular Weight (free base, g/mol) |
|---|---|
| Target Compound Data | 247.35 (free base); 283.80 (HCl salt) |
| Comparator Or Baseline | N1-methyl congener (CAS 1855947-41-9): ~219.3 (free base est.); N1,N1'-diisopropyl congener (CAS 1856051-93-8): ~261.4 (free base est.) |
| Quantified Difference | Target MW is +28.0 g/mol vs. dimethyl congener and -14.1 g/mol vs. diisopropyl congener (approximate free base values) |
| Conditions | Calculated molecular weights based on vendor-reported molecular formulae; free base values estimated by subtracting HCl (36.46 g/mol) from hydrochloride salt values where applicable |
Why This Matters
Molecular weight differences of ≥14 g/mol can meaningfully alter passive membrane permeability, aqueous solubility, and in vivo clearance, making the target compound's intermediate MW a distinct selection criterion in lead series development.
- [1] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615-2623. DOI: 10.1021/jm020017n. View Source
